molecular formula C12H21NO3 B1398083 1-Boc-5,5-dimethyl-3-piperidone CAS No. 1000894-83-6

1-Boc-5,5-dimethyl-3-piperidone

Cat. No. B1398083
M. Wt: 227.3 g/mol
InChI Key: XIVWTYQQVHHCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5,5-dimethyl-3-piperidone is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharma building block .


Molecular Structure Analysis

The IUPAC name of 1-Boc-5,5-dimethyl-3-piperidone is tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate . The molecular formula is C12H21NO3 and the molecular weight is 227.3 .

Scientific Research Applications

Antitumor Properties

A study by Makarov et al. (2016) synthesized novel phosphonate derivatives of 3,5-bis(arylidene)-4-piperidone, displaying significant inhibitory properties toward various human cancer cell lines. This research suggests the potential of 1-Boc-5,5-dimethyl-3-piperidone derivatives in developing antitumor agents (Makarov et al., 2016).

Synthesis of Chiral Intermediates

Chen et al. (2017) identified an (R)-specific carbonyl reductase for the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine, a critical chiral intermediate in pharmaceuticals. This enzyme-mediated process offers a green, high-yield method for producing chiral compounds, highlighting the applicability of 1-Boc-piperidone derivatives in synthesizing pharmaceutical intermediates (Chen et al., 2017).

Asymmetric Syntheses

Vu et al. (2014) reported the asymmetric syntheses of (+)-myrtine and alkaloid (+)-241D using a strategy based on N-Boc-directed metalation of enantiopure 4-piperidone. This study demonstrates the utility of N-Boc-protected piperidones in complex molecular syntheses, contributing to the synthesis of natural products and bioactive compounds (Vu et al., 2014).

Cytotoxic Activity Against Cancer Cells

Ocasio-Malavé et al. (2019) synthesized curcuminoids containing a Boc piperidone core, showing cytotoxic activity against colorectal and prostate cancer cell lines. The study supports the potential of Boc-piperidone chalcones as novel cytotoxic agents against metastatic cancer cells (Ocasio-Malavé et al., 2019).

Enzymatic Synthesis of Chiral Amines

Petri et al. (2019) described the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. This method presents a sustainable, one-step approach to producing chiral amines, important intermediates in pharmaceutical manufacturing (Petri et al., 2019).

properties

IUPAC Name

tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWTYQQVHHCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN(C1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5,5-dimethyl-3-piperidone

CAS RN

1000894-83-6
Record name tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 2
Reactant of Route 2
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 3
Reactant of Route 3
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 4
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 5
Reactant of Route 5
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 6
Reactant of Route 6
1-Boc-5,5-dimethyl-3-piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.